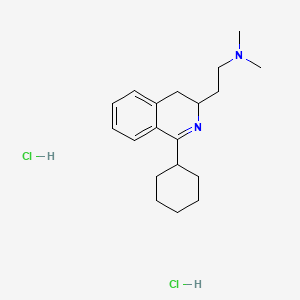
Tapentadol impurity A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol impurity A involves several steps, starting from the basic chemical structure of Tapentadol. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and amination.
Purification: The intermediate is then purified using techniques such as crystallization or chromatography.
Final Conversion: The purified intermediate undergoes further chemical reactions, including reduction and substitution, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the intermediate compound are synthesized using industrial-grade reagents and equipment.
Purification: The intermediate is purified using large-scale chromatography or crystallization techniques.
Final Synthesis: The purified intermediate is converted into this compound through controlled chemical reactions.
化学反应分析
Types of Reactions: Tapentadol impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products: The major products formed from these reactions include various oxidation and reduction products, which are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
科学研究应用
Tapentadol impurity A has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Tapentadol formulations.
Analytical Chemistry: Employed in the validation of analytical methods, such as HPLC and MS, for the detection and quantification of Tapentadol and its impurities.
Toxicology Studies: Used in studies to understand the toxicological profile of Tapentadol and its impurities.
Biological Research: Investigated for its effects on biological systems to understand the pharmacokinetics and pharmacodynamics of Tapentadol.
作用机制
The mechanism of action of Tapentadol impurity A is closely related to that of Tapentadol. Tapentadol acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, providing analgesic effects .
相似化合物的比较
Tapentadol: The parent compound, used for pain management.
Tramadol: Another centrally acting analgesic with a similar mechanism of action.
Oxycodone: An opioid analgesic with a different chemical structure but similar analgesic effects.
Uniqueness: Tapentadol impurity A is unique in its specific chemical structure, which is a byproduct of Tapentadol synthesis. Its presence and quantification are crucial for ensuring the purity and safety of Tapentadol formulations .
属性
CAS 编号 |
953400-57-2 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC 名称 |
3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1 |
InChI 键 |
KWTWDQCKEHXFFR-FZMZJTMJSA-N |
手性 SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C |
规范 SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


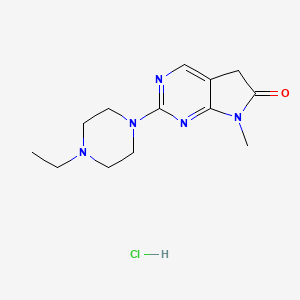
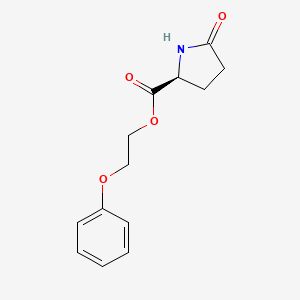

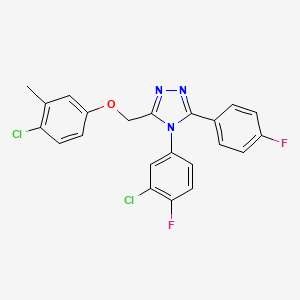
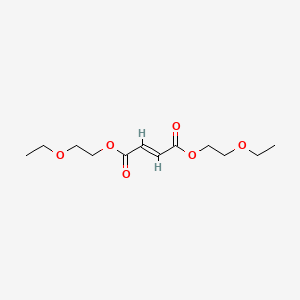

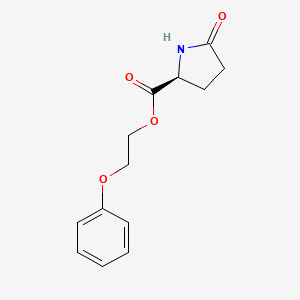
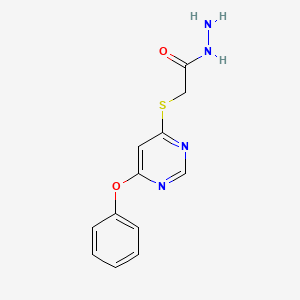
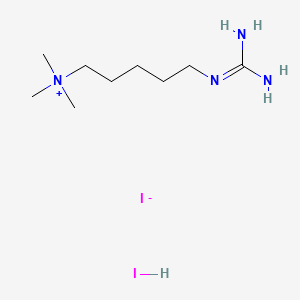
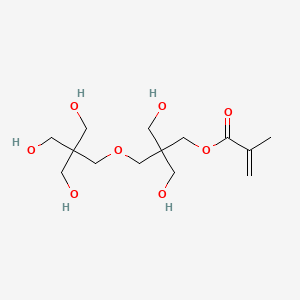
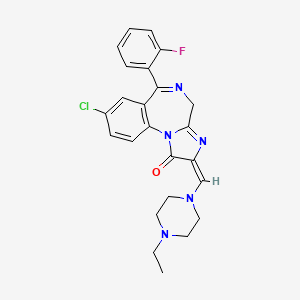
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
